molecular formula C17H21N3O4S B2804207 N-(furan-2-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899743-16-9

N-(furan-2-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2804207
CAS No.: 899743-16-9
M. Wt: 363.43
InChI Key: SWGZTOQNQOEPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a cyclopenta[d]pyrimidine derivative characterized by a thioacetamide bridge linking a furan-2-ylmethyl group to a bicyclic pyrimidine core. The compound features a 3-hydroxypropyl substituent at the N1 position of the pyrimidine ring and a ketone at the C2 position.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c21-8-3-7-20-14-6-1-5-13(14)16(19-17(20)23)25-11-15(22)18-10-12-4-2-9-24-12/h2,4,9,21H,1,3,5-8,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGZTOQNQOEPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=CO3)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide, with the CAS number 899743-16-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C17H21N3O4SC_{17}H_{21}N_{3}O_{4}S and a molecular weight of 363.4 g/mol. The structure includes a furan ring and a tetrahydro-cyclopenta[d]pyrimidine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₁N₃O₄S
Molecular Weight363.4 g/mol
CAS Number899743-16-9

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Intermediate : This is achieved through the reaction of furfural with appropriate reagents.
  • Synthesis of Tetrahydro-Cyclopenta[d]pyrimidine : Cyclization of suitable precursors under specific conditions.
  • Coupling Reaction : The final step involves coupling the furan intermediate with the tetrahydro-cyclopenta[d]pyrimidine using oxalyl chloride to form the desired thioacetamide linkage.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives related to furan have shown inhibitory activity against SARS-CoV-2 main protease (Mpro), suggesting that similar structures could be explored for antiviral applications .

Cytotoxicity and Safety Profile

In vitro studies indicate that this compound exhibits low cytotoxicity with CC₅₀ values exceeding 100 μM in Vero and MDCK cells . This suggests a favorable safety profile for further development.

The mechanism of action appears to involve interaction with specific molecular targets within cells. The furan and pyrimidine moieties may modulate biological macromolecules' activity, potentially inhibiting pathways critical for viral replication or cellular proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this structure:

  • Study on SARS-CoV-2 Inhibition : Research identified non-peptidomimetic inhibitors derived from furan derivatives that showed promising results against SARS-CoV-2 Mpro. Modifications in substituents significantly influenced their inhibitory potency .
    CompoundInhibition % (50 μM)IC₅₀ ± SD (μM)
    Tideglusib98.60.30 ± 0.02
    F865.021.28 ± 0.89
    F8–S125.5N.T
  • Medicinal Chemistry Applications : The compound's unique structural features make it a candidate for therapeutic agents targeting various diseases beyond viral infections, including cancer and neurodegenerative disorders .

Comparison with Similar Compounds

Core Modifications

  • N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (Compound 24): This analogue replaces the thio group in the target compound with an oxygen atom and incorporates a thieno-fused ring system. The absence of the thioether bridge reduces sulfur-mediated reactivity, while the thieno group enhances lipophilicity (m.p. 197–198°C) compared to the target compound’s furan-based structure .

Substituent Variations

  • 3-Hydroxypropyl vs. Aryl Groups :
    The 3-hydroxypropyl group in the target compound enhances hydrophilicity, contrasting with hydrophobic aryl substituents in analogues like Compound 2 (4-chlorophenyl) and Compound 24 (phenyl). This difference may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

  • Furan-2-ylmethyl vs. This feature could enhance binding to aromatic-rich enzymatic pockets .

Yield Comparisons

Compound Key Substituents Yield Conditions Reference
Target Compound Furan-2-ylmethyl, 3-hydroxypropyl N/A Likely ethanol reflux
Compound 2 (chlorophenyl derivative) 4-Chlorophenyl, styryl 85% Ethanol, NaOAc, reflux
Compound 24 (thieno derivative) Thieno, phenyl 53% DMSO solvent, recrystallization

Spectroscopic and Physicochemical Properties

NMR Analysis

  • Chemical Shift Trends :
    In analogues like Compound 24, protons near the pyrimidine core (e.g., δ 2.43–3.18 ppm for CH₂ groups) exhibit upfield shifts compared to aromatic protons (δ 6.77–8.33 ppm) . The target compound’s 3-hydroxypropyl group would likely introduce distinct shifts in the δ 1.5–3.5 ppm range for hydroxy and methylene protons, with deshielding effects observed in adjacent protons due to hydrogen bonding .

  • Comparative NMR Regions :
    Similar to findings in , substituent-induced chemical environment changes (e.g., hydroxypropyl vs. methyl) would manifest in specific regions (e.g., δ 3.5–4.5 ppm for –CH₂–OH), enabling structural differentiation .

Melting Points and Solubility

  • The hydroxypropyl group in the target compound is expected to lower the melting point compared to Compound 24 (m.p. 197–198°C) due to reduced crystallinity from hydrogen bonding. However, solubility in polar solvents (e.g., DMSO) would improve relative to non-hydroxylated analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.